molecular formula C5H4O3 B1595283 1,3-Dioxolan-2-one, 4,5-bis(methylene)- CAS No. 62458-20-2

1,3-Dioxolan-2-one, 4,5-bis(methylene)-

Cat. No.: B1595283
CAS No.: 62458-20-2
M. Wt: 112.08 g/mol
InChI Key: YJPJOELHSKMFPG-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one, 4,5-bis(methylene)- is a chemical compound with the molecular formula C₅H₄O₃ and a molecular weight of 112.0835 g/mol. It is also known by its CAS Registry Number 62458-20-2. This compound is a cyclic ester, also referred to as a lactone, and is characterized by its unique structure featuring a dioxolane ring with two methylene groups at the 4 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxolan-2-one, 4,5-bis(methylene)- can be synthesized through various synthetic routes. One common method involves the cyclization of hydroxy acids or their derivatives under acidic or basic conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar cyclization reactions. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxolan-2-one, 4,5-bis(methylene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1,3-Dioxolan-2-one, 4,5-bis(methylene)- has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

  • Medicine: The compound and its derivatives are investigated for their therapeutic properties, such as anti-inflammatory and antimicrobial activities.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1,3-Dioxolan-2-one, 4,5-bis(methylene)- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1,3-Dioxolane

  • 4,5-Dimethyl-1,3-dioxolane-2-one

  • 4-Chloro-4-methyl-5-methylene-1,3-dioxolane-2-one

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Properties

IUPAC Name

4,5-dimethylidene-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c1-3-4(2)8-5(6)7-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPJOELHSKMFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(=C)OC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211494
Record name 1,3-Dioxolan-2-one, 4,5-bis(methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62458-20-2
Record name 1,3-Dioxolan-2-one, 4,5-bis(methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062458202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolan-2-one, 4,5-bis(methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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